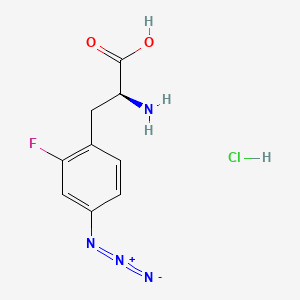
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a precursor compound, such as 4-fluoroaniline, is reacted with sodium azide to introduce the azido group. This is followed by the protection of the amino group and subsequent coupling with a suitable chiral auxiliary to ensure the desired stereochemistry. The final step involves deprotection and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(4-azido-2-chlorophenyl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-azido-2-bromophenyl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-azido-2-iodophenyl)propanoic acid hydrochloride
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.
This detailed article provides a comprehensive overview of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10ClFN4O2 |
|---|---|
Poids moléculaire |
260.65 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FN4O2.ClH/c10-7-4-6(13-14-12)2-1-5(7)3-8(11)9(15)16;/h1-2,4,8H,3,11H2,(H,15,16);1H/t8-;/m0./s1 |
Clé InChI |
VVQCPOLYWKKHFE-QRPNPIFTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])F)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)

![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)






![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)


